6-Methylquinazolin-2-amine
Overview
Description
6-Methylquinazolin-2-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
6-Methylquinazolin-2-amine derivatives have shown significant promise in anticancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound closely related to this compound, has been identified as a potent apoptosis inducer and an effective anticancer agent, especially noted for its high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Biological Activities and Drug Synthesis
Several derivatives of this compound have been explored for their diverse biological activities. For example, 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to this compound, have demonstrated significant analgesic, anti-inflammatory, and antihelmintic activities in various studies (Sahu et al., 2008).
Nucleophilic Substitution Reactions
The this compound structure has also been utilized in the field of organic synthesis, particularly in nucleophilic substitution reactions. This is exemplified by studies involving 6-chlorosulfonylquinazoline-2,4-diones, which are synthesized from derivatives of this compound, and further react with nucleophilic agents to produce a variety of sulfonic acids and their amides (Kuryazov et al., 2009).
Synthesis and Structure Studies
Additionally, this compound derivatives have been the subject of synthesis and structure studies, leading to the development of new compounds with potential biological applications. An example is the synthesis of 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones from 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which has implications for the development of new therapeutic agents (Harutyunyan et al., 2019).
Future Directions
Mechanism of Action
Target of Action
6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity
Mode of Action
Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that this compound may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.
Biochemical Pathways
Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Methylquinazolin-2-amine are not well-documented in the literature. Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinazoline derivative. For instance, some quinazoline derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions .
Cellular Effects
Quinazoline derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Properties
IUPAC Name |
6-methylquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBAZGAHVJGFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376432 | |
Record name | 6-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-52-1 | |
Record name | 6-Methyl-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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